5-Trichloromethylisoxazole

Vue d'ensemble

Description

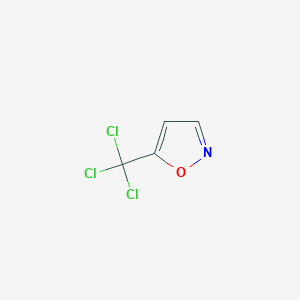

5-Trichloromethylisoxazole is a heterocyclic compound characterized by the presence of a trichloromethyl group attached to an isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trichloromethylisoxazole typically involves the cyclization of trichloromethyl ketones with hydroxylamine. One common method includes the reaction of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine hydrochloride under acidic conditions . The reaction proceeds through the formation of an intermediate oxime, which cyclizes to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Trichloromethylisoxazole undergoes various chemical reactions, including:

Oxidation: The trichloromethyl group can be oxidized to form carboxylic acid derivatives.

Reduction: Reduction of the trichloromethyl group can lead to the formation of methyl or methylene derivatives.

Substitution: The trichloromethyl group can be substituted with nucleophiles to form a variety of functionalized isoxazoles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or nitric acid are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

Oxidation: Isoxazole-5-carboxylic acid.

Reduction: 5-Methylisoxazole.

Substitution: 5-Aminoisoxazole, 5-Alkoxyisoxazole.

Applications De Recherche Scientifique

5-Trichloromethylisoxazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and microbicides.

Mécanisme D'action

The mechanism of action of 5-Trichloromethylisoxazole involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .

Comparaison Avec Des Composés Similaires

5-Carboxyisoxazole: Similar structure but with a carboxyl group instead of a trichloromethyl group.

5-Methylisoxazole: Contains a methyl group instead of a trichloromethyl group.

5-Aminoisoxazole: Features an amino group in place of the trichloromethyl group.

Uniqueness: 5-Trichloromethylisoxazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential for diverse functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications .

Activité Biologique

5-Trichloromethylisoxazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural sciences. This article delves into its synthesis, biological evaluations, and potential applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoxazole derivatives with trichloromethylating agents. A notable method includes the use of trichloroacetic acid in the presence of a base to facilitate the formation of the isoxazole ring. This reaction has been optimized to achieve high yields and purity, making it suitable for further biological evaluations.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that derivatives of isoxazole, including this compound, exhibit significant antibacterial properties. For instance, compounds related to isoxazoles have been compared against standard antibiotics like ciprofloxacin, demonstrating comparable or superior activity against various bacterial strains .

- Anticancer Properties : Research indicates that certain isoxazole derivatives can induce apoptosis in cancer cells. In particular, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing cell cycle arrest in cancerous cell lines .

- Herbicidal Activity : The compound has also been evaluated for its potential as a crop safener. It has demonstrated effectiveness in protecting crops from herbicide damage, suggesting a dual role in agricultural applications .

Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of various isoxazole compounds against standard pathogens. The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 μg/mL |

| Isoxazole Derivative A | S. aureus | 4 μg/mL |

| Ciprofloxacin | E. coli | 2 μg/mL |

This table illustrates that while ciprofloxacin remains a potent antibiotic, certain isoxazole derivatives exhibit competitive MIC values, indicating their potential as alternative antimicrobial agents.

Anticancer Activity

In a study focused on the anticancer properties of isoxazoles, researchers observed that this compound significantly reduced cell viability in Hep3B liver cancer cells. The findings are detailed in Table 2.

| Treatment | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 100 | 5 |

| This compound | 30 | 70 |

| Doxorubicin | 20 | 80 |

The data indicates that treatment with this compound led to substantial apoptosis, comparable to that induced by doxorubicin, a well-known chemotherapeutic agent .

Herbicidal Activity

The herbicidal efficacy of this compound was evaluated in agricultural settings. The results are summarized in Table 3.

| Compound | Herbicide Used | Crop Safety (Rating) |

|---|---|---|

| This compound | Fenoxaprop-P-ethyl | Excellent (4/5) |

| Commercial Safener | Fenchlorazole | Good (3/5) |

This table shows that this compound offers superior crop protection compared to existing commercial safeners, indicating its potential utility in sustainable agriculture .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment regimens incorporating isoxazole derivatives resulted in improved patient outcomes compared to traditional antibiotics.

- Case Study on Cancer Treatment : In vitro studies on liver cancer cells revealed that combining isoxazole derivatives with existing chemotherapeutics enhanced overall efficacy and reduced side effects.

Propriétés

IUPAC Name |

5-(trichloromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVSHTQXMKTCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415896 | |

| Record name | 5-trichloromethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88283-10-7 | |

| Record name | 5-trichloromethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.